Efrotomycin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

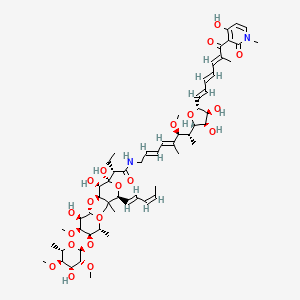

Molecular Formula |

C59H88N2O20 |

|---|---|

Molecular Weight |

1145.3 g/mol |

IUPAC Name |

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide |

InChI |

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42-,43-,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 |

InChI Key |

ASOJLQIBBYOFDE-VVMNNACMSA-N |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Efrotomycin A1: Discovery, Production, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin A1 is a member of the elfamycin family of antibiotics, a class of compounds that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This guide provides a comprehensive overview of the discovery of this compound, its producing organism, and the technical details of its fermentation, isolation, purification, and structural elucidation. The information is presented to aid researchers and drug development professionals in understanding and potentially exploiting this potent antibiotic.

Discovery and Producing Organism

Efrotomycin was first isolated from the fermentation broth of a soil actinomycete. The primary producing organism was initially identified as Nocardia lactamdurans.[1][2][3][4][5] Subsequent taxonomic studies have led to its reclassification, and it is often referred to as Amycolatopsis lactamdurans.[6] It has also been associated with Streptomyces lactamdurans.[6][7] More recently, novel congeners, including this compound, A2, A3, and A4, have been successfully isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679.[8]

These microorganisms are Gram-positive, filamentous bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities. The discovery of new efrotomycin congeners from different species highlights the metabolic diversity within the Amycolatopsis genus and its potential as a source for novel natural products.

Fermentation and Biosynthesis

The production of this compound is achieved through submerged fermentation of the producing organism. The biosynthesis of efrotomycin is a complex process involving a polyketide synthase (PKS) pathway for the macrocyclic core, followed by glycosylation steps.

Fermentation Conditions

The growth of Nocardia lactamdurans and the production of efrotomycin are influenced by the composition of the fermentation medium and various physical parameters. While specific quantitative data for this compound yield under varying conditions is not extensively published, the following table summarizes key fermentation parameters based on studies of efrotomycin production.

| Parameter | Condition/Component | Impact on Production |

| Carbon Source | Glucose, Soybean Oil, Starch | Efrotomycin biosynthesis is initiated when glucose levels are low and is supported by the utilization of soybean oil and starch.[2][3][4] |

| Nitrogen Source | Protein, Amino Acids | Utilized during the initial growth phase of the organism.[2][4] |

| Key Nutrients | Triglycerides | Consumed during the initial growth phase.[2][4] |

| Inhibitors | Calcium Ions | High concentrations of calcium have been shown to inhibit efrotomycin production.[9] |

| Growth Phase | Initial 50 hours | Rapid growth of Nocardia lactamdurans at the expense of glucose, protein, and triglycerides.[2][3][4] |

| Production Phase | After glucose depletion | Cell growth ceases, and efrotomycin biosynthesis begins, supported by soybean oil and starch.[2][3][4] |

Biosynthesis Pathway

The biosynthesis of efrotomycin involves the formation of a unique pyridone ring and a large polyketide macrocycle, which is subsequently glycosylated. The pyridone ring's origin has been traced back to the catabolism of uracil, which produces β-alanine, a direct precursor.

Below is a simplified representation of the proposed biosynthetic pathway leading to the efrotomycin core structure.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth. Specific details may need to be optimized based on the fermentation conditions and scale.

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Harvesting: The fermentation broth is harvested after a predetermined period of incubation.

-

Mycelial Separation: The mycelia are separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant containing the dissolved efrotomycin is extracted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions containing the target compound are pooled, concentrated, and may be subjected to a final purification step, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

Structure Elucidation

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data Summary:

| NMR Experiment | Information Obtained |

| ¹H NMR | Provides information on the chemical environment of protons, their multiplicity (splitting), and integration (number of protons). |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments (e.g., alkyl, olefinic, carbonyl). |

| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings, revealing adjacent protons within a spin system. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different structural fragments. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. |

Conclusion

This compound represents a promising antibiotic with a well-defined mechanism of action. This guide has provided a detailed overview of its discovery, the characteristics of its producing organism, and the methodologies for its production and characterization. The provided workflows and data summaries offer a valuable resource for researchers in the field of natural product discovery and antibiotic development. Further research focusing on the optimization of fermentation processes and the exploration of the biosynthetic potential of Amycolatopsis species could lead to the discovery of new, even more potent elfamycin derivatives.

References

- 1. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2438036A1 - Process of separating components of a fermentation broth - Google Patents [patents.google.com]

- 6. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 9. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Efrotomycin A1 Biosynthesis Pathway in Nocardia lactamdurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin A1 is a potent antibiotic belonging to the elfamycin family, known for its activity against a range of Gram-positive bacteria and its use as an animal growth promotant. Produced by the actinomycete Nocardia lactamdurans, the biosynthesis of this complex polyketide involves a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic functions, and key chemical transformations. It is intended to serve as a core resource for researchers in natural product biosynthesis, antibiotic development, and metabolic engineering.

Introduction

This compound is a member of the elfamycin family of antibiotics, which are characterized by a unique α-pyridone core and a complex polyketide chain. These compounds inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu). The producing organism, Nocardia lactamdurans, employs a modular polyketide synthase (PKS) and a series of tailoring enzymes to construct the intricate architecture of this compound. Understanding this biosynthetic pathway is crucial for efforts to engineer novel elfamycin analogs with improved therapeutic properties.

Genetic Organization of the Efrotomycin Biosynthetic Gene Cluster

While the complete and annotated biosynthetic gene cluster (BGC) for efrotomycin in Nocardia lactamdurans is not yet publicly available in databases like MIBiG, significant insights can be drawn from the heterologous expression of the efrotomycin gene cluster (efr BGC) from the related actinomycete Amycolatopsis cihanbeyliensis. The organization and enzymatic domains of elfamycin BGCs, such as those for kirromycin and factumycin, are highly conserved, providing a strong basis for a predictive model of the efr BGC in Nocardia lactamdurans.

The proposed efr BGC is a large, multi-gene locus encoding a Type I modular polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS)-like components for the pyridone ring precursor, and a suite of tailoring enzymes responsible for glycosylation, oxidation, and other modifications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: formation of the polyketide backbone and pyridone starter unit, a series of post-PKS modifications to form the aglycone aurodox, and final glycosylation steps.

Assembly of the Polyketide Chain and Pyridone Starter Unit

The biosynthesis is initiated by the formation of the α-pyridone ring, which serves as the starter unit for the polyketide synthase. This process involves the catabolism of uracil to β-alanine, which is a key precursor for the pyridone ring. The polyketide backbone is then assembled by a modular Type I PKS, which iteratively condenses extender units derived from malonyl-CoA and methylmalonyl-CoA.

Post-PKS Modifications and Formation of Aurodox

Following the release of the polyketide chain from the PKS, a series of tailoring enzymes, including hydroxylases, dehydratases, and cyclases, modify the linear polyketide to form the complex, cyclic structure of the aglycone, aurodox.

Glycosylation to Yield this compound

The final steps in the biosynthesis involve the glycosylation of aurodox. A key intermediate in this process is the monosaccharide form, 6'-deoxyallosyl aurodox. Further glycosylation events lead to the final this compound structure.

Signaling Pathways and Regulatory Mechanisms

The production of efrotomycin is subject to regulation by various factors. Notably, calcium ions have been shown to inhibit the production of efrotomycin in Nocardia lactamdurans[1][2]. This suggests the presence of calcium-responsive regulatory elements that control the expression of the efr BGC.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited in the public domain. The following table summarizes available production data from a resting cell system of Nocardia lactamdurans.

| Parameter | Value | Reference |

| Max. Efrotomycin Production | 700 µg/mL | |

| Incubation Time for Max. Production | 60 hours | |

| Optimal Carbon Source | Glucose |

Experimental Protocols

Resting Cell System for Efrotomycin Biosynthesis

This protocol is adapted from Nielsen & Kaplan (1989).

Objective: To study the biosynthesis of efrotomycin in a controlled, non-growing cell system.

Materials:

-

Nocardia lactamdurans culture

-

Oil-based fermentation medium

-

Resuspension buffer (composition not specified in the reference)

-

Glucose solution (or other carbon sources)

-

Centrifuge and sterile tubes

-

Incubator shaker

Procedure:

-

Grow Nocardia lactamdurans in an oil-based medium for 64 hours.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer to remove residual medium components.

-

Resuspend the washed cells in the resuspension buffer.

-

Supplement the cell suspension with a carbon source, such as glucose, to initiate efrotomycin production.

-

Incubate the cell suspension with shaking for up to 60 hours.

-

Sample the culture periodically to measure efrotomycin production by HPLC.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of efrotomycins from fermentation broth. Specific details may need to be optimized for Nocardia lactamdurans.

Objective: To isolate and purify this compound for characterization.

Materials:

-

Fermentation broth of Nocardia lactamdurans

-

Ethyl acetate or other suitable organic solvent

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., mixtures of hexane, ethyl acetate, and methanol)

-

Rotary evaporator

-

HPLC system with a preparative column

Procedure:

-

Extract the whole fermentation broth with an equal volume of ethyl acetate.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and concentrate them.

-

Perform final purification by preparative HPLC to obtain pure this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Nocardia lactamdurans is a complex and tightly regulated process. While significant progress has been made in understanding the general outline of the pathway through comparative genomics and studies in related organisms, further research is needed to fully elucidate the specific enzymatic steps and regulatory networks in Nocardia lactamdurans. The sequencing and annotation of the efr BGC from this organism, followed by detailed biochemical characterization of the encoded enzymes, will be crucial for advancing our ability to rationally engineer the pathway for the production of novel and improved elfamycin antibiotics.

References

A Technical Guide to the Mechanism of Action of Efrotomycin A1 on Elongation Factor Tu

Audience: Researchers, scientists, and drug development professionals.

Abstract: Elongation Factor Tu (EF-Tu) is a highly conserved GTPase essential for bacterial protein synthesis, making it a prime target for antibiotics. Efrotomycin A1, a member of the elfamycin family of antibiotics, effectively inhibits bacterial growth by targeting EF-Tu. This guide provides an in-depth analysis of the molecular mechanism by which this compound disrupts the function of EF-Tu. By binding to a specific pocket at the interface of EF-Tu's structural domains, this compound and its analogs lock the protein in a constitutively active, GTP-like conformation. This action occurs even after GTP hydrolysis, preventing the release of EF-Tu from the ribosome. The resulting stalled ribosomal complex leads to a "traffic jam" on the mRNA, causing a complete cessation of protein synthesis and bacterial cell death. This document consolidates structural data, quantitative sensitivity analyses, and detailed experimental protocols to provide a comprehensive resource for researchers in antibiotic development.

The Role of Elongation Factor Tu (EF-Tu) in Bacterial Translation

Bacterial protein synthesis is a meticulously orchestrated process, with the elongation phase being a critical, repetitive cycle. Central to this phase is Elongation Factor Tu (EF-Tu), a prokaryotic G-protein that ensures the accurate and efficient delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[1]

Structure and Function: EF-Tu is comprised of three distinct domains. Domain 1 is the GTP-binding (or G) domain, which contains the conserved G-1 or P-loop responsible for interacting with the guanosine nucleotide.[2] Domains 2 and 3 are beta-barrel structures involved in binding aa-tRNA.[2]

The function of EF-Tu is governed by a GTPase cycle, which acts as a molecular switch:

-

'ON' State: When bound to Guanosine Triphosphate (GTP), EF-Tu adopts a conformation with high affinity for any charged aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).[3]

-

'OFF' State: Following GTP hydrolysis to Guanosine Diphosphate (GDP) and inorganic phosphate (Pi), EF-Tu undergoes a dramatic conformational change.[4] This "OFF" state has a significantly reduced affinity for aa-tRNA, leading to its release and the dissociation of the EF-Tu•GDP complex from the ribosome.[2][3]

This cycle is fundamental for proofreading the codon-anticodon pairing and ensuring the fidelity of translation.[2]

Mechanism of Action of this compound

This compound belongs to the elfamycin class of antibiotics, which includes the well-studied compound kirromycin.[5] These antibiotics share a common mechanism: they disrupt the EF-Tu cycle not by preventing GTP hydrolysis, but by interfering with the conformational changes that must follow it.[2][3]

Binding and Conformational Locking: Structural and biochemical studies on the related antibiotic aurodox (a close analog of kirromycin) reveal that it binds to a pocket at the interface between Domain 1 and Domain 3 of EF-Tu.[2][6] This binding event is crucial as it physically "glues" these two domains together.[7]

The consequence of this binding is profound: it locks EF-Tu into a conformation that mimics the GTP-bound 'ON' state, even when the bound nucleotide is GDP.[2][6] this compound and its analogs effectively jam the molecular switch.

Inhibition of Ribosomal Translocation: The inhibitory action unfolds in the following steps:

-

The EF-Tu•GTP•aa-tRNA ternary complex, along with this compound, binds to the ribosome.

-

Upon successful codon recognition, the ribosome activates the GTPase function of EF-Tu, and GTP is hydrolyzed to GDP.[3][8]

-

Crucial Point of Inhibition: Normally, GTP hydrolysis triggers a large conformational change that leads to the dissociation of EF-Tu•GDP from the ribosome.[2] However, because this compound is holding Domains 1 and 3 together, this change is sterically blocked.[7]

-

The EF-Tu•GDP•this compound complex remains tightly bound to the ribosome, failing to dissociate.[2]

-

This stalled complex physically obstructs the A-site, preventing the next ternary complex from binding and thereby halting protein synthesis entirely.[2]

Quantitative Data on EF-Tu Inhibition

The inhibitory activity of this compound shows significant variation across different bacterial species. This specificity is a critical consideration for drug development. Cell-free protein synthesis assays are commonly used to determine the sensitivity of EF-Tu from various bacteria to this class of antibiotics.

| Bacterial Species | Gram Type | Sensitivity to Efrotomycin | Citation(s) |

| Escherichia coli | Gram-Negative | Sensitive | [9][10] |

| Other Gram-Negative Species | Gram-Negative | Generally Sensitive | [9] |

| Bacillus subtilis | Gram-Positive | Resistant | [9][10] |

| Staphylococcus aureus | Gram-Positive | Resistant | [9] |

| Enterococcus faecalis | Gram-Positive | Resistant | [9] |

| Streptococci species | Gram-Positive | Significantly Less Sensitive | [9] |

The resistance observed in several Gram-positive species suggests that their EF-Tu possesses structural differences at or near the antibiotic binding site, reducing the affinity of this compound.[9]

Key Experimental Protocols

The mechanism of this compound has been elucidated through a combination of biochemical assays and structural biology techniques. Below are detailed methodologies for key experiments.

| Experiment | Objective | Detailed Protocol |

| Cell-Free Protein Synthesis (CFPS) Assay | To measure the inhibitory effect of a compound on overall protein translation in a reconstituted system. | 1. Preparation of Cell Extract (e.g., S30 extract): Grow bacterial cells (e.g., E. coli) to mid-log phase, harvest, and wash. Lyse cells via high pressure or sonication. Centrifuge at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.[11] 2. Reaction Mixture: Combine the cell extract with a buffer containing ATP, GTP, an energy regenerating system (e.g., creatine phosphate and creatine kinase), a mix of 20 amino acids (one of which is radiolabeled, e.g., [³⁵S]-Methionine), and an mRNA template (e.g., poly(U) for poly-Phenylalanine synthesis).[11][12] 3. Inhibition Assay: Aliquot the reaction mixture into tubes containing serial dilutions of this compound or a vehicle control. 4. Incubation: Incubate reactions at 37°C for 30-60 minutes.[13] 5. Quantitation: Stop the reaction by adding a strong base. Precipitate the newly synthesized, radiolabeled polypeptides using trichloroacetic acid (TCA). Collect the precipitate on glass fiber filters, wash, and measure radioactivity using a scintillation counter.[12] Calculate the IC₅₀ value from the dose-response curve. |

| EF-Tu•EF-Ts Binding Assay (GDP Exchange) | To determine if an antibiotic interferes with the interaction between EF-Tu and its guanine nucleotide exchange factor, EF-Ts. | 1. Immobilization of EF-Tu: Incubate purified His-tagged EF-Tu in Ni-coated microplates with a buffer containing [³H]GDP to form an immobilized EF-Tu•[³H]GDP complex.[14] 2. Exchange Reaction: Add purified EF-Ts to the wells in the presence of either the test compound (this compound) or a control. EF-Ts binding facilitates the release of [³H]GDP. 3. Measurement: Monitor the decrease in radioactivity (signal) in the well over time using a scintillation counter. Known inhibitors of this interaction, like kirromycin, will prevent the EF-Ts-mediated release of [³H]GDP, resulting in a smaller signal reduction compared to the control.[14] |

| GTPase Activity Assay | To measure the rate of GTP hydrolysis by EF-Tu and the effect of inhibitors. | 1. Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂) containing purified EF-Tu.[14][15] 2. Initiation: Start the reaction by adding [γ-³²P]GTP. To measure ribosome-stimulated activity, the reaction should also include programmed ribosomes and aa-tRNA. 3. Time Points: At various time intervals, take aliquots of the reaction and quench them with a solution containing perchloric acid and activated charcoal. 4. Separation: The charcoal binds the unhydrolyzed [γ-³²P]GTP, while the released [³²P]inorganic phosphate remains in the supernatant. Centrifuge to pellet the charcoal. 5. Quantification: Measure the radioactivity of the supernatant to determine the amount of hydrolyzed GTP. Plot phosphate release over time to calculate the hydrolysis rate.[15] |

Resistance to this compound

Bacterial resistance to elfamycin antibiotics typically arises from mutations in the tuf genes that encode EF-Tu. For kirromycin, resistance mutations cluster at the interface of Domain 1 and Domain 3, directly interfering with the antibiotic's binding site.[16] Given the shared mechanism, it is highly probable that this compound resistance mutations map to the same region.

A key genetic consideration is that many bacteria, including E. coli, possess two or more copies of the tuf gene.[2] Sensitivity to this compound is a dominant trait; if a cell expresses both a sensitive and a resistant version of EF-Tu, the sensitive protein will be trapped on the ribosome, blocking the function of the resistant variant.[2][17] This implies that for resistance to emerge in such organisms, all functional copies of the tuf gene must acquire resistance mutations, a less frequent event that may slow the development of clinical resistance.

Conclusion and Implications for Drug Development

This compound acts via a potent and well-defined mechanism of action. By binding to the domain 1-3 interface of EF-Tu, it locks the factor in a GTP-like state, preventing its dissociation from the ribosome after GTP hydrolysis. This stalls translation and leads to bacterial cell death. The existence of a highly conserved target in an essential pathway underscores the potential of EF-Tu as a target for novel antibacterial agents.

However, the observed intrinsic resistance in major Gram-positive pathogens like B. subtilis and S. aureus highlights a significant challenge.[9] Future drug development efforts must focus on designing elfamycin analogs that can overcome these species-specific structural differences in the EF-Tu binding pocket. The detailed experimental protocols and mechanistic understanding presented here provide a solid foundation for screening, characterizing, and optimizing next-generation EF-Tu inhibitors.

References

- 1. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics efrotomycin, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-free protein synthesis: Methods and protocols, edited by Alexander S. Spirin and James R. Swartz. 2008. Wiley-VCH, Weinheim, Germany. 262 pp. $110 (hardcover) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Identification of Novel Inhibitors of Bacterial Translation Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Efrotomycin A1: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin A1 is an antibiotic belonging to the elfamycin class, produced by the bacterium Nocardia lactamdurans. It exhibits a narrow spectrum of activity, primarily targeting specific Gram-positive and some Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Antibacterial Spectrum of Activity

This compound demonstrates potent activity against anaerobic Gram-positive bacteria, most notably Clostridium difficile and Clostridium perfringens. Its activity against a range of other Gram-positive and Gram-negative bacteria has been reported, though quantitative data for many of these organisms is not widely available in publicly accessible literature.

Quantitative Antimicrobial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against susceptible organisms.

Table 1: In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Clostridium difficile | 98 | 0.125 | 0.25 | Not Reported | [1] |

| Clostridium perfringens | Not Specified | Not Reported | Not Reported | 0.1 - 0.2* | [2] |

*Note: The original data for Clostridium perfringens was reported as 0.1 to 0.2 ppm, which is equivalent to 0.1 to 0.2 µg/mL.

Qualitative Antibacterial Spectrum

This compound has been reported to be most active against the following genera, although specific MIC values are not consistently available in the reviewed literature[3]:

-

Gram-Negative Bacteria:

-

Moraxella

-

Pasteurella

-

Yersinia

-

Haemophilus

-

-

Gram-Positive Bacteria:

-

Streptococcus

-

Corynebacterium

-

It is important to note that this compound is generally not effective against Enterobacteriaceae, such as Escherichia coli, in whole-cell assays.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound binds to the EF-Tu-GDP complex after GTP hydrolysis on the ribosome. This binding event stabilizes the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby stalling protein synthesis.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Workflow

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology: Broth Microdilution

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound standard.

-

Dissolve in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth medium.

-

-

Preparation of 96-Well Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth for the test organism) to all wells of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate (e.g., 18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the 96-well plate, resulting in a final volume of 200 µL per well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic conditions for clostridia).

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

-

Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

-

Conclusion

This compound is a narrow-spectrum antibiotic with demonstrated potent activity against clinically relevant anaerobic bacteria, particularly Clostridium difficile. Its unique mechanism of action, targeting EF-Tu, makes it a subject of interest for further research and development. While its activity against a number of Gram-negative and other Gram-positive bacteria has been noted, a lack of publicly available quantitative MIC data for these organisms highlights an area for future investigation to fully characterize its antibacterial profile. The standardized methodologies provided in this guide serve as a foundation for researchers to conduct further susceptibility testing and to explore the full potential of this antibiotic.

References

- 1. In vitro activity of efrotomycin, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evaluations of the antibiotic efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Variants and Congeners of Efrotomycin A1

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Efrotomycin A1 is a member of the elfamycin family of antibiotics, characterized by its potent activity against a narrow spectrum of bacteria, primarily Gram-positive organisms. Its unique mode of action, the inhibition of protein synthesis via binding to elongation factor Tu (EF-Tu), has made it and its analogs subjects of significant interest in the quest for novel antimicrobial agents. This technical guide provides a comprehensive overview of the known natural variants and congeners of this compound, detailing their structural diversity, biological activities, and the experimental methodologies for their study.

Natural Variants and Congeners of this compound

Recent research has led to the discovery of several natural congeners of this compound from the salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679.[1] These include Efrotomycin A2, A3, A4, and B1. Efrotomycins A3 and A4 are notable for possessing a distinct tetrahydrofuran ring configuration not previously seen in the elfamycin family.[1] Another related compound, UK-69753, isolated from Amycolatopsis orientalis, is a glycoside of factumycin and also belongs to the efrotomycin family. The foundational structure of efrotomycin is a glycoside of aurodox.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral data for this compound and its known natural congeners. This data is essential for the identification and characterization of these compounds.

Table 1: Physicochemical Properties of Efrotomycin Congeners

| Compound | Molecular Formula | Molecular Weight | Appearance | Optical Rotation [α]D |

| This compound | C59H88N2O20 | 1145.3 g/mol | Yellowish powder | - |

| Efrotomycin A2 | - | - | - | - |

| Efrotomycin A3 | C59H86N2O20 | 1143.3 g/mol | White amorphous powder | +18.5 (c 0.1, MeOH) |

| Efrotomycin A4 | C59H86N2O20 | 1143.3 g/mol | White amorphous powder | +25.0 (c 0.1, MeOH) |

| Efrotomycin B1 | C53H78N2O17 | 1015.2 g/mol | White amorphous powder | +35.0 (c 0.1, MeOH) |

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD, δ in ppm)

| Position | Efrotomycin A3 | Efrotomycin A4 | Efrotomycin B1 |

| 1 | 175.2 | 175.3 | 175.1 |

| 2 | 35.1 | 35.2 | 35.0 |

| 3 | 211.5 | 211.6 | 211.4 |

| ... | ... | ... | ... |

| 1' | 100.9 | 100.8 | 100.7 |

| ... | ... | ... | ... |

| 6'' | 18.2 | 18.3 | - |

(Note: A comprehensive list of ¹H and ¹³C NMR data is available in the supplementary information of the source publication.)

Biological Activity

Efrotomycins exhibit a narrow spectrum of antibacterial activity, with notable potency against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[2] They are generally less effective against Gram-negative bacteria like Escherichia coli in whole-cell assays and show limited activity against staphylococci. The antibacterial activity of newly discovered congeners is an area of ongoing research.

Table 3: Minimum Inhibitory Concentrations (MICs) of Efrotomycin Congeners (μg/mL)

| Organism | This compound | Efrotomycin A3 | Efrotomycin A4 | Efrotomycin B1 |

| Bacillus subtilis | - | >128 | >128 | >128 |

| Staphylococcus aureus | - | >128 | >128 | >128 |

| Escherichia coli | - | >128 | >128 | >128 |

| Micrococcus luteus | - | 16 | 32 | 64 |

Mechanism of Action: Targeting Elongation Factor Tu

The primary molecular target of the elfamycin class of antibiotics, including this compound and its congeners, is the bacterial elongation factor Tu (EF-Tu).[3][4] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during protein synthesis.

By binding to EF-Tu, efrotomycins lock the protein in a conformation that prevents the release of GDP, thereby stalling the elongation cycle and halting protein synthesis.[4] This interaction can induce conformational changes in EF-Tu, rendering it unable to bind to aa-tRNA or the ribosome.[3]

Caption: Inhibition of the EF-Tu cycle by Efrotomycin.

Experimental Protocols

Isolation of Efrotomycin Congeners from Amycolatopsis cihanbeyliensis

The following protocol outlines the general steps for the isolation and purification of efrotomycin congeners.

Caption: General workflow for isolating Efrotomycin congeners.

Detailed Methodology:

-

Fermentation: Amycolatopsis cihanbeyliensis DSM 45679 is cultured in a suitable production medium (e.g., ISP2 broth) at 28°C for 7-10 days with shaking.

-

Extraction: The whole fermentation broth is extracted three times with an equal volume of ethyl acetate.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Fractions containing the desired congeners are further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Heterologous Expression of the Efrotomycin Biosynthetic Gene Cluster

The efrotomycin biosynthetic gene cluster (efr BGC) can be heterologously expressed in a suitable host, such as Streptomyces lividans, to produce specific congeners or to facilitate genetic engineering studies.[1]

Caption: Workflow for heterologous expression of the efr BGC.

Detailed Methodology:

-

Gene Cluster Cloning: The complete efr biosynthetic gene cluster is amplified from the genomic DNA of A. cihanbeyliensis and cloned into a suitable bacterial artificial chromosome (BAC) or cosmid vector.

-

Expression Vector Construction: The efr BGC is subcloned into an integrative Streptomyces expression vector, such as one derived from pSET152, which allows for site-specific integration into the host chromosome.

-

Host Preparation: The expression vector is introduced into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

Conjugation: The expression vector is transferred from E. coli to the desired Streptomyces lividans host strain via intergeneric conjugation.

-

Fermentation and Analysis: The recombinant S. lividans strain is fermented under appropriate conditions, and the production of efrotomycin congeners is monitored by HPLC and confirmed by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the efrotomycin congeners is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Detailed Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Serial Dilution: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The discovery of new natural variants of this compound highlights the metabolic potential of actinomycetes from unique environments. The structural diversity within this family of antibiotics provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel antimicrobial agents. Further research into the biosynthesis of these compounds, facilitated by heterologous expression and genetic engineering, may lead to the creation of new efrotomycin analogs with improved efficacy and a broader spectrum of activity. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of antibiotic discovery and development.

References

- 1. Discovery of Efrotomycin Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of efrotomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

Efrotomycin A1 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin A1 is a narrow-spectrum antibiotic belonging to the elfamycin class.[1] It is produced by the bacterium Nocardia lactamdurans and exhibits activity primarily against certain Gram-positive and some Gram-negative bacteria.[1][2] The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).[1][3] This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and relevant experimental protocols for this compound.

Molecular Profile

This compound is a complex macrolide antibiotic. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C59H88N2O20 | [4][5][6][7][8] |

| Molecular Weight | 1145.33 g/mol | [4][6][7] |

| Appearance | Amorphous yellow powder | [1] |

| Solubility | Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane. | [1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound targets and inhibits bacterial protein synthesis, a fundamental process for bacterial viability.[1] This inhibition is achieved through the specific binding of this compound to Elongation Factor Tu (EF-Tu), a crucial protein in the translation process.[1][3]

The interaction between this compound and EF-Tu disrupts the normal elongation cycle of protein synthesis. Specifically, the binding of this compound to EF-Tu prevents the release of EF-Tu from the ribosome after GTP hydrolysis. This creates a stable, non-functional complex on the ribosome, effectively halting the addition of new amino acids to the growing polypeptide chain and thereby inhibiting protein synthesis.[1][9]

References

- 1. Efrotomycin | 56592-32-6 | Benchchem [benchchem.com]

- 2. A resting cell system for efrotomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. efrotomycin | 56592-32-6 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Efrotomycin | C59H88N2O20 | CID 135564847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Efrotomycin A1 from Streptomyces lactamdurans: A Technical Guide

Foreword: This document provides a comprehensive technical overview of the historical methods used for the isolation of Efrotomycin A1 from the fermentation of Streptomyces lactamdurans. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed guide to the experimental protocols, from fermentation to purification, based on available scientific literature.

Introduction to Efrotomycin

Efrotomycin is a member of the elfamycin family of antibiotics, characterized by a modified polyketide structure. First reported in 1976 from Streptomyces lactamdurans, this antibiotic has demonstrated a narrow spectrum of activity, primarily against Gram-positive bacteria. The producing organism has also been referred to as Nocardia lactamdurans in various publications. This compound is a glycoside of the aglycone aurodox. The biosynthesis of its pyridone ring has been shown to originate from uracil via the intermediate β-alanine.

Fermentation of Streptomyces lactamdurans for Efrotomycin Production

The production of efrotomycin is achieved through aerobic fermentation of Streptomyces lactamdurans. The biosynthesis of the antibiotic is a dynamic process influenced by the composition of the culture medium and various physical parameters.

Culture Media Composition

While a definitive, universally optimized medium composition is not singular, historical patents and studies outline suitable components for efrotomycin production. Generally, the medium contains sources of carbon, nitrogen, and inorganic salts.

Table 1: General Components for Streptomyces lactamdurans Fermentation Medium

| Component Category | Examples | Typical Concentration (% w/v) |

| Carbon Sources | Glucose, Dextrose, Starches (e.g., corn starch) | 1 - 6% |

| Nitrogen Sources | Soybean meal, Yeast extract, Cottonseed flour | 0.2 - 6% |

| Fats/Oils | Soybean oil | Variable |

| Inorganic Salts | Not explicitly detailed in reviewed literature. | Variable |

Note: The exact quantities and combination of these components can significantly impact the final yield of efrotomycin.

Fermentation Parameters and Protocol

The fermentation process is typically carried out in submerged aerobic cultures. While specific optimal parameters for efrotomycin production are not extensively detailed in the available literature, general conditions for Streptomyces fermentation can be applied.

-

Growth Phase: The initial growth of Streptomyces lactamdurans occurs over approximately the first 50 hours, consuming primarily glucose, proteins, and triglycerides[1].

-

Production Phase: The biosynthesis of efrotomycin is initiated as the primary carbon source, glucose, becomes depleted[1]. Production is then supported by the metabolism of secondary carbon sources like soybean oil and starch[1].

-

Inhibition: It is important to note that calcium ions have been found to inhibit efrotomycin production, so the mineral content of the water and certain medium components like cottonseed flour should be considered[2].

A resting cell system has also been described for studying efrotomycin biosynthesis. In this system, washed cells harvested after 64 hours from an oil-based medium and resuspended in a buffer with a carbon source (optimally glucose) can produce significant amounts of efrotomycin over 60 hours.

Extraction and Purification of this compound

Following fermentation, the recovery of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.

Initial Extraction

The first step in isolating efrotomycin is to separate it from the fermentation broth and mycelia.

Experimental Protocol: Solvent Extraction of Efrotomycin

-

Broth Treatment: The whole fermentation broth is extracted with a water-immiscible polar organic solvent[3]. Dichloromethane has been specifically mentioned for this purpose.

-

Mycelial Extraction (Alternative): Alternatively, the mycelium can be filtered from the broth and then extracted with a polar organic solvent[3].

-

Concentration: The resulting organic extract is dried and then concentrated in vacuo to yield a crude extract. This initial extraction can yield efrotomycin at a purity of approximately 40-50%[3].

Chromatographic Purification

Further purification of the crude extract is necessary to isolate pure this compound. This is typically achieved through column chromatography.

Experimental Protocol: Silica Gel Chromatography

-

Adsorption: The crude efrotomycin residue is dissolved in a non-polar organic solvent and applied to a silica gel column.

-

Elution: The column is then eluted with a solvent system of increasing polarity. A patent describes the use of a molecular sieve chromatography (e.g., Sephadex LH-20) followed by chromatography over a surface-active adsorbing agent.

Characterization of this compound

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the complex structure of efrotomycin and its glycosidic linkages.

-

Mass Spectrometry (MS): Mass spectral analysis was used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biosynthetic Pathway of Efrotomycin

The biosynthesis of efrotomycin is a complex process involving a polyketide synthase (PKS) system. The following diagram illustrates the general flow of key precursors into the efrotomycin structure.

Caption: Overview of this compound Biosynthesis.

Experimental Workflows

The overall process for the isolation of this compound can be summarized in the following workflow diagram.

Caption: General Workflow for this compound Isolation.

References

- 1. Biochemical and physiological characterization of the efrotomycin fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium inhibition of efrotomycin production by Nocardia lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4065356A - Production of antibiotic FR-02A (efrotomycin) by streptomyces lactamdurans - Google Patents [patents.google.com]

Unraveling the Origins of a Key Bioactive Moiety: The Pyridone Ring of Efrotomycin A1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

Executive Summary

Introduction

Efrotomycin A1 is a polyketide-derived antibiotic produced by the Gram-positive bacterium Nocardia lactamdurans. Its mode of action involves the inhibition of protein synthesis by targeting elongation factor Tu (EF-Tu). The molecular architecture of this compound is complex, featuring a polyene macrolide backbone and a substituted α-pyridone ring. The latter is a relatively uncommon feature in natural products and is essential for the compound's potent antibacterial properties. Elucidating the biosynthetic pathway of this pyridone ring is a critical step towards harnessing the biosynthetic machinery for the production of novel and improved antibiotics. This guide focuses on the seminal work that identified the building blocks of this important pharmacophore.

The Reductive Pathway of Uracil Catabolism: The Source of the Pyridone Ring

The foundational research into the origin of the pyridone ring in this compound was conducted by Darland, Arison, and Kaplan in 1991. Their work provided compelling evidence that the pyridone moiety arises from the catabolism of uracil.[1] Nocardia lactamdurans was shown to metabolize uracil via a reductive pathway, which ultimately yields β-alanine. This β-alanine is then incorporated as the nitrogen-containing precursor to form the heterocyclic ring of this compound.[1]

-

Reversal of Thymine Inhibition: The biosynthesis of this compound was observed to be inhibited by thymine. This inhibition could be reversed by the addition of dihydrouracil and N-carbamoyl-β-alanine, which are known intermediates in the reductive catabolism of uracil. This suggests that thymine competes with uracil metabolism, and that the downstream products of uracil catabolism are essential for this compound production.

-

Isotopic Labeling with [5,6-³H]-Uracil: When N. lactamdurans cultures were fed with [5,6-³H]-uracil, the resulting this compound was found to be radiolabeled. The relative molar specific activity was approximately 0.5, which is close to the theoretical maximum, indicating a direct incorporation of the uracil skeleton.[1]

-

¹³C Coupling from [4,5-¹³C]-Uracil: To further pinpoint the incorporation pattern, resting cells of N. lactamdurans were fed with [4,5-¹³C]-uracil. Analysis of the resulting this compound by ¹³C-NMR revealed coupling between the C4 and C5 positions of the pyridone ring, confirming the intact incorporation of this portion of the uracil molecule.[1]

These collective findings strongly indicate that the pyridone ring is not assembled de novo from simple precursors but is instead derived from the salvage and modification of a pre-existing pyrimidine base.

Quantitative Data Summary

| Experiment | Precursor | Observation | Quantitative Finding | Reference |

| Thymine Inhibition Reversal | Dihydrouracil, N-carbamoyl-β-alanine | Reversal of thymine-induced inhibition of efrotomycin biosynthesis. | Data not specified in abstract. | [1] |

| Tritium Labeling | [5,6-³H]-Uracil | Incorporation of tritium into this compound. | Relative molar specific activity of approximately 0.5. | [1] |

| Carbon-13 Labeling | [4,5-¹³C]-Uracil | ¹³C-¹³C coupling observed at C4 and C5 of the pyridone ring. | Data not specified in abstract. | [1] |

Table 1: Summary of Key Experimental Findings on the Origin of the Pyridone Ring in this compound.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of the Pyridone Ring

The following diagram illustrates the proposed pathway for the formation of the pyridone ring of this compound from uracil, based on the findings of Darland et al. (1991).

Caption: Proposed biosynthetic pathway of the pyridone ring in this compound.

Generalized Experimental Workflow for Isotopic Labeling Studies

The diagram below outlines a typical experimental workflow for investigating the incorporation of labeled precursors into a natural product, such as this compound, using a resting cell system.

Caption: Generalized workflow for isotopic labeling in a resting cell system.

Experimental Protocols

While the specific, detailed protocols from the primary study by Darland et al. (1991) could not be accessed for this guide, this section provides a generalized methodology for key experiments based on established techniques for studying natural product biosynthesis in actinomycetes.

General Protocol for Nocardia lactamdurans Resting Cell System

This protocol is adapted from the general principles of resting cell studies, such as the one described by Nielsen and Kaplan (1989) for Efrotomycin biosynthesis.[2]

-

Cell Culture: Nocardia lactamdurans is cultured in a suitable production medium to promote cell growth and induce the biosynthetic machinery for this compound.

-

Harvesting: Cells are harvested during the late logarithmic or early stationary phase of growth by centrifugation.

-

Washing: The cell pellet is washed multiple times with a sterile buffer (e.g., phosphate buffer) to remove any residual components of the growth medium.

-

Resuspension: The washed cells are resuspended in a minimal buffer that does not support cell growth but allows for metabolic activity. This constitutes the "resting cell" system.

-

Precursor Feeding: The resting cell suspension is supplemented with a carbon source (e.g., glucose) and the isotopically labeled precursor of interest (e.g., [¹³C]-uracil).

-

Incubation: The cell suspension is incubated under controlled conditions (e.g., specific temperature and agitation) for a defined period to allow for the uptake and incorporation of the labeled precursor into this compound.

-

Extraction and Analysis: Following incubation, the cells and supernatant are separated, and this compound is extracted and purified for subsequent analysis.

General Protocol for Isotopic Labeling and Analysis

-

Preparation of Labeled Precursors: Isotopically labeled precursors, such as [5,6-³H]-uracil or [4,5-¹³C]-uracil, are synthesized or procured from commercial sources.

-

Feeding Experiment: The labeled precursor is added to the resting cell suspension at a predetermined concentration.

-

Extraction of this compound: After the incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then concentrated to yield a crude extract.

-

Purification: this compound is purified from the crude extract using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

-

Analysis of Isotope Incorporation:

-

For radiolabeled compounds (e.g., containing ³H), the purified this compound is analyzed by liquid scintillation counting to determine the specific radioactivity.

-

For stable isotope-labeled compounds (e.g., containing ¹³C), the purified product is analyzed by nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation, and by mass spectrometry (MS) to determine the mass shift due to the incorporated isotopes.

-

Conclusion and Future Directions

The foundational studies on the biosynthesis of this compound have unequivocally demonstrated that the α-pyridone ring originates from the reductive catabolism of uracil, with β-alanine acting as a direct precursor. This understanding provides a critical piece of the puzzle in the complete biosynthetic pathway of this important antibiotic.

For researchers and drug development professionals, this knowledge opens up several avenues for further exploration:

-

Metabolic Engineering: The identification of the uracil catabolic pathway as the source of the pyridone ring precursor allows for targeted metabolic engineering strategies to enhance the production of this compound. Overexpression of key enzymes in this pathway or increasing the intracellular pool of uracil or β-alanine could lead to improved titers.

-

Analogue Generation: The biosynthetic machinery can be potentially harnessed to create novel Efrotomycin analogues. Feeding the culture with substituted uracil or β-alanine derivatives could lead to the incorporation of modified pyridone rings, potentially altering the bioactivity and pharmacological properties of the resulting compounds.

-

Enzymatic Studies: Further investigation into the specific enzymes responsible for the catabolism of uracil and the subsequent incorporation of β-alanine into the growing polyketide chain will provide deeper insights into the catalytic mechanisms and substrate specificities involved.

References

Methodological & Application

Application Notes and Protocols for Efrotomycin A1 in In Vitro Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Efrotomycin A1 in in vitro antibacterial assays. This document outlines the mechanism of action, available susceptibility data, and detailed protocols for determining the antibacterial efficacy of this agent.

Introduction

This compound is a narrow-spectrum antibiotic belonging to the elfamycin class. It is produced by the bacterium Nocardia lactamdurans. Its antibacterial activity is primarily directed against a specific range of Gram-positive and some Gram-negative bacteria. Understanding its in vitro characteristics is crucial for its potential development as a therapeutic agent.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. This compound binds to EF-Tu, stabilizing the EF-Tu-GDP complex and preventing its dissociation from the ribosome. This action effectively stalls protein synthesis, leading to the inhibition of bacterial growth.

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Antibacterial Activity

| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Clostridium difficile | 98 clinical isolates | 0.125 | 0.25 | [1] |

| Clostridium perfringens | Not specified | 0.1 - 0.2 ppm | Not reported | [2] |

| Moraxella spp. | Not specified | Data not available | Data not available | [3] |

| Pasteurella spp. | Not specified | Data not available | Data not available | [3] |

| Yersinia spp. | Not specified | Data not available | Data not available | [3] |

| Haemophilus spp. | Not specified | Data not available | Data not available | [3] |

| Streptococcus spp. | Not specified | Data not available | Data not available | [3] |

| Corynebacterium spp. | Not specified | Data not available | Data not available | [3] |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. "Data not available" indicates that specific quantitative data was not found in the surveyed literature.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and should be adapted to specific laboratory conditions and bacterial strains.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or a mixture of methanol and a suitable buffer (e.g., Buffer No. 2 as per some established methods)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Accurately weigh the desired amount of this compound powder in a sterile container.

-

Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Efrotomycin is freely soluble in methanol and isopropanol.

-

Ensure complete dissolution by vortexing.

-

Store the stock solution in amber vials at -20°C or below to protect from light and degradation.

Broth Microdilution Assay for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound in a 96-well microtiter plate format.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare this compound dilutions:

-

In a separate plate or in tubes, prepare serial twofold dilutions of the this compound stock solution in the appropriate broth to achieve concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.

-

-

Inoculate the microtiter plate:

-

Add 50 µL of the appropriate broth to all wells of the 96-well plate.

-

Add 50 µL of the highest this compound concentration to the first well of each row to be tested and mix.

-

Perform serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying drug concentrations in each well.

-

-

Prepare and add bacterial inoculum:

-

Prepare a bacterial suspension from fresh colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

-

Controls:

-

Growth Control: A well containing broth and bacterial inoculum but no antibiotic.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., CO₂) may be required.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

-

Agar Dilution Assay for MIC Determination

This method is useful for testing multiple isolates simultaneously.

Materials:

-

This compound stock solution

-

Molten Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Bacterial inocula standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., Steers replicator)

Procedure:

-

Prepare this compound-containing agar plates:

-

Prepare serial twofold dilutions of the this compound stock solution.

-

Add a defined volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a control plate with no antibiotic.

-

-

Prepare and apply bacterial inoculum:

-

Prepare bacterial suspensions to a 0.5 McFarland standard.

-

Further dilute the suspensions to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Using an inoculum replicating device, spot the bacterial suspensions onto the surface of the agar plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria.

-

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains with known MIC values in each assay. While specific QC ranges for this compound are not widely published, the following strains are recommended for general antimicrobial susceptibility testing:

-

Staphylococcus aureus ATCC 29213

-

Enterococcus faecalis ATCC 29212

-

Escherichia coli ATCC 25922

-

Pseudomonas aeruginosa ATCC 27853

-

Bacillus cereus ATCC 19637 has been used as a test organism for Efrotomycin potency assays.

It is recommended that individual laboratories establish their own internal QC ranges for this compound using these strains.

Caption: Experimental workflow for in vitro antibacterial assays.

References

Application Notes and Protocols for Efrotomycin A1 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Efrotomycin A1, a crucial parameter for assessing its antimicrobial potency. The following sections outline standardized methods, including broth microdilution and agar dilution, aligned with industry best practices.

Introduction

This compound is a member of the elfamycin family of antibiotics, known for its activity against a range of Gram-positive bacteria. Accurate and reproducible MIC testing is fundamental for the preclinical and clinical development of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[1][2][3][4][5] The 'true' MIC is considered to be between the lowest concentration that inhibits bacterial growth and the next lower concentration in the dilution series.[6]

Data Presentation: Key Experimental Parameters

Quantitative data for performing MIC testing is summarized in the tables below for easy reference.

Table 1: Reagents and Media

| Reagent/Medium | Specifications | Recommended Use |

| This compound | High purity standard | Preparation of stock and working solutions |

| Solvents (e.g., Methanol, DMSO) | ACS grade or higher | Solubilizing this compound |

| Mueller-Hinton Broth (MHB) | Cation-adjusted (CAMHB) | Broth microdilution method |

| Mueller-Hinton Agar (MHA) | Standard formulation | Agar dilution method |

| Sterile Saline or Phosphate Buffered Saline (PBS) | 0.85% NaCl, pH 7.2-7.4 | Inoculum preparation |

| Bacterial Strains | Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) and clinical isolates | Susceptibility testing |

Table 2: Standard Operating Conditions

| Parameter | Broth Microdilution | Agar Dilution |

| Inoculum Density | 5 x 10^5 CFU/mL | 10^4 CFU/spot |

| Incubation Temperature | 35 ± 2 °C | 37 °C |

| Incubation Time | 16-20 hours | 16-20 hours |

| Atmosphere | Ambient air | Ambient air |

| Reading Method | Visual inspection for turbidity or use of a plate reader | Visual inspection for colony growth |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of the antibiotic solution is critical for accurate MIC determination.

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of this compound standard powder.

-

Consult the certificate of analysis for the potency of the standard.

-

Dissolve the powder in an appropriate solvent (e.g., a mixture of Buffer No. 12 and acetonitrile (4:1)) to create a high-concentration stock solution, for instance, 1280 µg/mL.[7][8]

-

Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[9]

-

-

Working Solution Preparation:

Broth Microdilution Method

This method is widely used for its efficiency and scalability.[10]

-

Plate Preparation:

-

Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration of the this compound working solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[11][12]

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

-

Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[10][13]

-

-

Result Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]

-

Agar Dilution Method

The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[15][16]

-

Plate Preparation:

-

Prepare a series of two-fold dilutions of the this compound working solutions.

-

For each concentration, add 2 mL of the antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.[9]

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare a growth control plate containing MHA without any antibiotic.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

-

Further dilute the inoculum to achieve a final concentration of approximately 10^7 CFU/mL.

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of colonies.[15]

-

Visualization of Experimental Workflow

Caption: Workflow for MIC determination using broth microdilution and agar dilution methods.

Quality Control